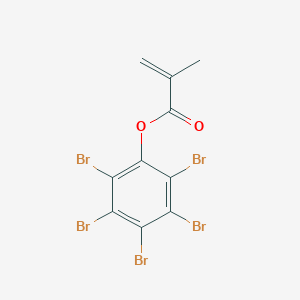

Pentabromophenyl methacrylate

Description

The exact mass of the compound Perbromophenyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRSOGEOFHZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97889-13-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97889-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80172375 | |

| Record name | Perbromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-31-2 | |

| Record name | Pentabromophenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perbromophenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perbromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perbromophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pentabromophenyl Methacrylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromophenyl methacrylate (PBPMA) is a highly functionalized monomer notable for its high bromine content and reactive methacrylate group. These structural features impart unique and valuable properties, positioning PBPMA as a critical component in the development of advanced polymers. Its primary applications lie in materials science, particularly as a high-efficacy reactive flame retardant and as a monomer for creating polymers with a high refractive index for optical applications.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a step-by-step synthesis protocol, its mechanism of action in key applications, and methodologies for its polymerization and characterization.

Core Chemical Identifiers and Properties

This compound is a solid, typically appearing as a white to light-yellow crystalline powder. Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18967-31-2 | [1] |

| Molecular Formula | C₁₀H₅Br₅O₂ | [1] |

| Molecular Weight | 556.67 g/mol | [1] |

| Melting Point | 139-141 °C | [1] |

| Appearance | White to light yellow crystal powder | |

| Solubility | Soluble in chloroform | |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of pentabromophenol with methacryloyl chloride. This reaction involves the nucleophilic attack of the hydroxyl group of pentabromophenol on the carbonyl carbon of the methacryloyl chloride, leading to the formation of the methacrylate ester and hydrochloric acid as a byproduct. A tertiary amine, such as triethylamine, is commonly used as a base to neutralize the HCl generated, driving the reaction to completion.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard esterification reactions of phenols with acyl chlorides.

Materials:

-

Pentabromophenol

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve pentabromophenol and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add methacryloyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water and a saturated sodium bicarbonate solution to remove unreacted starting materials and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Key Applications and Mechanisms of Action

Reactive Flame Retardant

PBPMA's high bromine content (approximately 71% by weight) makes it an exceptionally effective flame retardant. As a reactive flame retardant, it is covalently incorporated into the polymer backbone during polymerization. This prevents it from leaching out over time, which is a significant advantage over additive flame retardants.

Mechanism of Flame Retardancy: The flame retardant action of PBPMA and other brominated flame retardants primarily occurs in the gas phase of a fire. The process can be described as follows:

-

Thermal Decomposition: The heat from a fire causes the polymer containing PBPMA to decompose.

-

Release of Bromine Radicals: The C-Br bonds in PBPMA are relatively weak and break under thermal stress, releasing bromine radicals (Br•) into the gas phase.

-

Interruption of Combustion Cycle: The highly reactive H• and OH• radicals are key species that propagate the combustion chain reaction in a fire. The bromine radicals act as scavengers, interrupting this cycle through a series of radical reactions:

-

H• + Br• → HBr

-

OH• + Br• → HOBr

-

HBr + H• → H₂ + Br•

-

HBr + OH• → H₂O + Br•

This radical trapping mechanism effectively quenches the flame and reduces the rate of heat release.

-

High Refractive Index Monomer

The presence of the heavy bromine atoms and the aromatic ring in PBPMA significantly increases its molar refractivity, making it a valuable monomer for the synthesis of polymers with a high refractive index (RI). The homopolymer, poly(this compound), exhibits a refractive index of approximately 1.710. Such materials are crucial for various optical applications.

Applications in Optics:

-

Optical Waveguides: High RI polymers are used to create the core layer of optical waveguides, enabling efficient light transmission.

-

Antireflective Coatings: By carefully selecting materials with different refractive indices, multi-layer coatings can be designed to minimize reflection from optical surfaces.

-

Lenses and Optical Components: Polymers with high RI allow for the fabrication of thinner and lighter lenses compared to those made from conventional materials.

Polymerization of this compound

PBPMA can be polymerized through standard free-radical polymerization techniques. It can be homopolymerized to yield poly(this compound) or copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, to tailor the properties of the resulting polymer.

Experimental Protocol: Free Radical Polymerization

This is a representative protocol for the solution polymerization of PBPMA.

Materials:

-

This compound (PBPMA)

-

Comonomer (e.g., Methyl Methacrylate, optional)

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Nonsolvent for precipitation (e.g., Methanol)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Vacuum oven

Procedure:

-

Dissolve PBPMA (and comonomer, if applicable) in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Add the AIBN initiator to the solution.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Immerse the flask in a preheated oil bath (typically 60-80°C, depending on the initiator) and stir for the desired reaction time (e.g., 6-24 hours).

-

To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred nonsolvent (e.g., methanol).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh nonsolvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Copolymerization and Reactivity Ratios

Characterization

The successful synthesis of PBPMA and its subsequent polymers can be confirmed through various analytical techniques.

Spectroscopic Analysis of the Monomer

-

¹H NMR: The proton NMR spectrum of PBPMA is expected to show characteristic signals for the methacrylate protons: two singlets for the vinyl protons (CH₂=) typically in the range of 5.5-6.5 ppm, and a singlet for the methyl protons (-CH₃) around 2.0 ppm.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~165 ppm), the quaternary and vinyl carbons of the methacrylate group (~125-140 ppm), the carbons of the pentabromophenyl ring, and the methyl carbon (~18 ppm).

-

FTIR: The infrared spectrum will exhibit key absorption bands corresponding to the C=O stretch of the ester at approximately 1720-1740 cm⁻¹, the C=C stretch of the vinyl group around 1635 cm⁻¹, and vibrations associated with the C-Br bonds and the aromatic ring at lower wavenumbers.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Given its recommended storage temperature of -20°C, it should be kept in a suitable freezer.[1]

Conclusion

This compound is a versatile and highly functionalized monomer with significant potential in the field of materials science. Its dual role as a reactive flame retardant and a high refractive index component makes it a valuable building block for advanced polymers. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a foundation for researchers and scientists to explore and utilize this compound in the development of next-generation materials.

References

-

Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (No Date). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Retrieved from [Link]

- Asua, J. M., et al. (1989). Polymerization of Macromonomers IV. Monomer Reactivity Ratios in Radical Copolymerization of Methyl Methacrylate with (p-vinylbenzyl)polystyrene macromonomer. Polymer Journal, 21, 521-525.

-

Radical Copolymerization of Styrene and Methyl Methacrylate. (No Date). Experiment 3. Retrieved from [Link]

- Brooke, M. A., et al. (2012). Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. Polymer, 53(7), 1437-1453.

-

Free Radical Copolymerization Reactivity Ratios. (No Date). Free Radical Copolymerization Reactivity Ratios. Retrieved from [Link]

-

Reactivity ratios and sequence structures of the copolymers prepared by photo-induced copolymerization of MMA with MPMP. (2001). Reactivity ratios and sequence structures of the copolymers prepared by photo-induced copolymerization of MMA with MPMP. Retrieved from [Link]

-

Poly(pentabromophenyl acrylate). (No Date). SLS. Retrieved from [Link]

- Zhang, Q., et al. (2018).

- Kim, J. H., et al. (2022). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. Polymers, 14(15), 3023.

- Uğuzdoğan, E., et al. (2009). Synthesis of novel methacrylate based adsorbents and their sorptive properties towards p-nitrophenol from aqueous solutions.

-

Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. (No Date). Experiment 10. Retrieved from [Link]

- Gorsche, C., et al. (2019). Photopolymerization‐Induced Phase Separation in (Meth)Acrylate‐Based Photopolymers From a Characterization Point of View.

-

The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure. (2025, January). The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure. Retrieved from [Link]

- Hammond, P. (2006).

- Gramifar, L., et al. (2023).

-

Temperature- and pH-Dependent Drug Release of Block Copolymers of Methacrylic Acid and Poly(Ethylene Glycol) Methyl Ether Methacrylates. (No Date). Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P.. Retrieved from [Link]

- Sivaram, S. (No Date).

-

Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. (No Date). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Retrieved from [Link]

- Schmidt, B. V. K. J., & Barner-Kowollik, C. (2017). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. Polymers, 9(12), 689.

- Shapiro, Y. E. (No Date). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR.

-

Copolymers of 4-adamantylphenyl methacrylate derivatives with methyl methacrylate and styrene. (No Date). 13 C NMR spectra of poly(4-(1-adamantyl)phenyl methacrylate) (bottom),.... Retrieved from [Link]

-

Homopolymerization of poly(dimethylsiloxane) macromonomers via free radical polymerization. (2005). Homopolymerization of poly(dimethylsiloxane) macromonomers via free radical polymerization. Retrieved from [Link]

-

Synthesis of branched poly(methyl methacrylate)s: Effect of the branching comonomer structure. (2004, March 23). University of Strathclyde. Retrieved from [Link]

- Characterization of acrylic copolymers by 1H and 13C NMR spectroscopy. (1987, July 1). Die Angewandte Makromolekulare Chemie, 152(1), 133-143.

-

Synthesis, Characterization, and Photopolymerization of Polyisobutylene Phenol (Meth)acrylate Macromers. (2013). Synthesis, Characterization, and Photopolymerization of Polyisobutylene Phenol (Meth)acrylate Macromers. Retrieved from [Link]

-

Postpolymerization modification of poly(pentafluorophenyl methacrylate): Synthesis of a diverse water‐soluble polymer library. (2009, September 1). Semantic Scholar. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Basic Properties of Poly(pentabromophenyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and fundamental properties of poly(pentabromophenyl methacrylate) (PPBPMA), a polymer with significant potential in applications requiring high thermal stability and flame retardancy. This document moves beyond a simple recitation of protocols to offer a detailed narrative on the causality behind experimental choices, ensuring a robust and validated understanding for researchers and professionals in the field.

Introduction: The Significance of Highly Brominated Polymers

Poly(this compound) is a member of the broader class of halogenated polymers, which are of significant interest due to their inherent non-flammability. The high bromine content in PPBPMA, originating from the pentabromophenyl group, is the primary contributor to its flame-retardant characteristics. When exposed to high temperatures, the polymer releases bromine radicals which interfere with the free radical combustion cycle in the gas phase, effectively quenching the flame. This mechanism makes PPBPMA a valuable material for applications where fire safety is paramount. Beyond its flame retardancy, the bulky, aromatic pentabromophenyl side chains also impart high thermal stability and a high refractive index to the polymer.

Synthesis of the this compound (PBPMA) Monomer

The synthesis of the PBPMA monomer is a critical first step that dictates the purity and polymerizability of the final product. The most common and efficient method involves the esterification of pentabromophenol with methacryloyl chloride.

Causality of Reagent Selection

-

Pentabromophenol: This starting material is chosen for its high bromine content and the reactive hydroxyl group, which is essential for the esterification reaction. The five bromine atoms on the phenyl ring are key to the flame-retardant properties of the final polymer.

-

Methacryloyl Chloride: This reagent provides the polymerizable methacrylate functionality. The acyl chloride is highly reactive towards the hydroxyl group of pentabromophenol, facilitating an efficient esterification reaction.

-

Triethylamine (or other tertiary amine): This is used as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction. The removal of HCl is crucial as it drives the reaction to completion and prevents potential side reactions.

Detailed Experimental Protocol for PBPMA Monomer Synthesis

Materials:

-

Pentabromophenol

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentabromophenol in anhydrous DCM.

-

Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of DCM and hexane, to obtain pure this compound as a white solid.

Characterization of PBPMA Monomer

The purity and identity of the synthesized monomer should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ester, C=C stretch of the methacrylate).

-

Melting Point Analysis: To assess the purity of the monomer. The melting point of high-purity PBPMA is in the range of 139-141 °C.[1]

Polymerization of this compound

The synthesis of poly(this compound) is typically achieved through free-radical polymerization of the PBPMA monomer. This method is widely used due to its simplicity and tolerance to various functional groups.

Rationale for Free-Radical Polymerization

Free-radical polymerization is a chain-growth polymerization technique that involves three main steps: initiation, propagation, and termination. It is a robust and versatile method for polymerizing a wide range of vinyl monomers, including methacrylates. The choice of initiator and reaction conditions can be tailored to control the molecular weight and polydispersity of the resulting polymer.

Detailed Experimental Protocol for PPBPMA Synthesis

Materials:

-

This compound (PBPMA) monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous toluene or dioxane as a solvent

-

Methanol or hexane as a non-solvent for precipitation

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the PBPMA monomer and the radical initiator (e.g., AIBN) in anhydrous toluene.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

-

Precipitation and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

-

Filter the white precipitate and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

-

Workflow Diagram for PPBPMA Synthesis

Caption: Workflow for the synthesis of PBPMA monomer and its subsequent polymerization.

Basic Properties of Poly(this compound)

The unique chemical structure of PPBPMA results in a distinct set of physical and chemical properties.

Molecular Weight and Polydispersity

The molecular weight of the polymer is a critical parameter that influences its mechanical properties and processability. It can be determined by techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). The polydispersity index (PDI) provides a measure of the breadth of the molecular weight distribution. For a typical free-radical polymerization, the PDI is generally greater than 1.5.

| Property | Typical Value | Method |

| Number-Average Molecular Weight (Mₙ) | Varies with synthesis conditions | GPC/SEC |

| Weight-Average Molecular Weight (Mₙ) | Varies with synthesis conditions | GPC/SEC |

| Polydispersity Index (PDI) | > 1.5 | GPC/SEC |

Thermal Properties

The thermal stability of PPBPMA is one of its most important characteristics. This is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For PPBPMA, the onset of decomposition is expected to be at a relatively high temperature due to the stable aromatic side chains. The high bromine content also leads to a significant char yield at high temperatures, which contributes to its flame-retardant mechanism.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Due to the bulky and rigid pentabromophenyl side groups, PPBPMA is expected to have a high Tg, indicating good dimensional stability at elevated temperatures.

| Property | Typical Value | Method |

| Onset of Decomposition (TGA) | High (expected > 300 °C) | TGA |

| Char Yield at 600 °C (TGA) | Significant | TGA |

| Glass Transition Temperature (Tg) | High | DSC |

Flame Retardancy

The flame retardant properties of PPBPMA are a key feature. Standard tests to quantify this include the Limiting Oxygen Index (LOI) and Cone Calorimetry.

-

Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame retardancy. Due to its high bromine content, PPBPMA is expected to have a high LOI value.

-

Cone Calorimetry: This technique measures various parameters related to the fire behavior of a material under controlled heat flux conditions. Key parameters include the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR). For a flame-retardant material like PPBPMA, it is expected to exhibit a longer TTI, and lower pHRR and THR compared to non-flame-retardant polymers.

| Property | Expected Performance | Method |

| Limiting Oxygen Index (LOI) | High | LOI Test |

| Time to Ignition (TTI) | Increased | Cone Calorimetry |

| Peak Heat Release Rate (pHRR) | Reduced | Cone Calorimetry |

| Total Heat Release (THR) | Reduced | Cone Calorimetry |

Solubility and Refractive Index

-

Solubility: Poly(this compound) is typically soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and toluene.

-

Refractive Index: The presence of the highly polarizable bromine atoms and the aromatic ring gives PPBPMA a high refractive index, making it potentially useful in optical applications. A reported value for the refractive index is approximately 1.710.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and basic properties of poly(this compound). The detailed protocols for the synthesis of the monomer and its subsequent polymerization, along with the rationale behind the experimental choices, offer a solid foundation for researchers. The discussion of its key properties, including high thermal stability and inherent flame retardancy, highlights the potential of PPBPMA in advanced material applications where performance under extreme conditions is critical. Further research into tailoring the molecular weight and exploring copolymerization could open up new avenues for this promising polymer.

References

Sources

A High-Refractive-Index Polymer for Advanced Optical Applications: A Technical Guide to Poly(pentabromophenyl methacrylate)

This technical guide provides an in-depth exploration of poly(pentabromophenyl methacrylate) (pPBPMA), a high-refractive-index polymer with significant potential for next-generation optical and photonic devices. This document is intended for researchers, scientists, and professionals in materials science and drug development who are seeking advanced materials for applications requiring precise light management. We will delve into the fundamental principles governing its high refractive index, provide detailed experimental protocols for its synthesis and characterization, and discuss its current and potential applications.

Introduction: The Need for High-Refractive-Index Polymers

In the realm of optical design, the ability to control the propagation of light is paramount. High-refractive-index polymers (HRIPs) are a class of materials that offer this control, combining the advantageous processing characteristics of polymers with the high refractive indices typically associated with inorganic glasses. These materials are crucial for the miniaturization and enhanced performance of optical components in a wide array of applications, including anti-reflective coatings, light-emitting diodes (LEDs), and image sensors. The refractive index of a polymer is influenced by factors such as polarizability, molecular geometry, and chain flexibility.

Poly(this compound) (pPBPMA) stands out as a noteworthy HRIP, primarily due to the incorporation of five bromine atoms on the phenyl ring of the methacrylate monomer. The high molar refraction of bromine significantly contributes to the polymer's elevated refractive index, making it an attractive candidate for advanced optical applications.

The Science Behind the High Refractive Index of pPBPMA

The remarkable refractive index of poly(this compound), which is approximately 1.710, is a direct consequence of its molecular structure. The Lorentz-Lorenz equation provides a fundamental relationship between the refractive index (n), the molar refractivity (R), and the molar volume (V) of a material:

(n² - 1) / (n² + 2) = R / V

To achieve a high refractive index, a polymer should possess a high molar refractivity and a low molar volume. The pentabromophenyl group in pPBPMA is the key to its high molar refractivity. Bromine, being a heavy halogen, has a high atomic polarizability, meaning its electron cloud is easily distorted by an external electric field, such as that of light. The presence of five bromine atoms per monomer unit, coupled with the polarizable aromatic ring, leads to a substantial increase in the overall molar refractivity of the polymer.

Furthermore, the bulky pentabromophenyl groups can influence the packing of the polymer chains, which in turn affects the molar volume. While bulky groups can sometimes increase the molar volume, the strong intermolecular interactions, including van der Waals forces between the bromine-rich aromatic rings, can lead to a relatively dense packing, contributing to a smaller molar volume and consequently a higher refractive index.

Synthesis of Poly(this compound)

The synthesis of pPBPMA is typically achieved through free-radical polymerization of the this compound monomer. This method is widely used for its simplicity and tolerance to various functional groups. The following protocol outlines a general procedure for the synthesis of pPBPMA. It is crucial to perform this synthesis under an inert atmosphere to prevent inhibition of the radical polymerization by oxygen.

Materials and Equipment

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Anhydrous toluene or another suitable solvent (e.g., dioxane)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or a round-bottom flask with a condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Vacuum filtration apparatus

-

Drying oven

Experimental Protocol: Free-Radical Polymerization

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer in anhydrous toluene. The concentration of the monomer can be varied, but a typical starting point is a 1 M solution.

-

Initiator Addition: Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) to the monomer solution.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction. Alternatively, bubble dry nitrogen through the solution for at least 30 minutes.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) under a nitrogen atmosphere. The polymerization is allowed to proceed for a predetermined time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization of Poly(this compound)

A thorough characterization of the synthesized pPBPMA is essential to validate its structure and evaluate its optical properties.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to ensure the complete removal of the monomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the polymer, such as the carbonyl group of the ester and the C-Br bonds.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

Optical Characterization

The optical properties of pPBPMA are of primary interest for its applications.

The refractive index of a thin film of pPBPMA can be accurately measured using techniques like ellipsometry or prism coupling.

Experimental Protocol: Refractive Index Measurement by Ellipsometry

-

Thin Film Preparation: Prepare a thin, uniform film of pPBPMA on a silicon wafer or a glass slide by spin-coating a solution of the polymer in a suitable solvent (e.g., chloroform).

-

Film Annealing: Anneal the film to remove any residual solvent and to ensure a stable and uniform film.

-

Ellipsometry Measurement: Use a spectroscopic ellipsometer to measure the change in polarization of light upon reflection from the film surface over a range of wavelengths.

-

Data Modeling: Fit the experimental data to a suitable optical model (e.g., Cauchy or Sellmeier model) to extract the refractive index and the film thickness.

Optical dispersion is the phenomenon where the refractive index of a material varies with the wavelength of light. It is a critical parameter for applications involving broadband light, such as lenses, where it can cause chromatic aberration. The Abbe number (Vd) is a common measure of a material's dispersion in the visible spectrum. It is defined as:

Vd = (nD - 1) / (nF - nC)

where nD, nF, and nC are the refractive indices at the Fraunhofer D- (589.3 nm), F- (486.1 nm), and C- (656.3 nm) lines, respectively. A higher Abbe number indicates lower chromatic dispersion. While specific data for pPBPMA is not widely available in the literature, high-refractive-index polymers generally exhibit lower Abbe numbers (higher dispersion) compared to lower-index polymers.

The transparency of pPBPMA in the visible and near-infrared regions is crucial for most optical applications.

Experimental Protocol: UV-Vis Spectroscopy

-

Thin Film Preparation: Prepare a thin film of pPBPMA on a transparent substrate, such as a quartz slide, using spin-coating.

-

Spectroscopic Measurement: Use a UV-Vis spectrophotometer to measure the transmittance of the film over the desired wavelength range (e.g., 200-1100 nm).

-

Data Analysis: The resulting spectrum will show the percentage of light that passes through the film as a function of wavelength, indicating the material's transparency and identifying any absorption bands.

Properties and Comparison of High-Refractive-Index Polymers

The following table provides a comparison of the refractive index of pPBPMA with other common optical polymers.

| Polymer | Refractive Index (at ~589 nm) |

| Poly(this compound) (pPBPMA) | ~1.710 |

| Poly(methyl methacrylate) (PMMA) | ~1.49 |

| Polystyrene (PS) | ~1.59 |

| Polycarbonate (PC) | ~1.58 |

Applications of Poly(this compound)

The high refractive index of pPBPMA makes it a compelling material for a variety of optical applications where precise control of light is necessary.

-

Anti-Reflection (AR) Coatings: By creating a single or multi-layer coating with a precisely controlled refractive index, reflections from the surface of optical components can be minimized, enhancing transmission.

-

Optical Waveguides: The high refractive index of pPBPMA allows for the fabrication of high-contrast waveguides, which are essential for integrated photonic circuits.

-

LED Encapsulation and Light Extraction Layers: Encapsulating an LED chip with a high-refractive-index material like pPBPMA can improve light extraction efficiency by reducing total internal reflection at the chip-air interface.

-

Microlenses for Image Sensors: In CMOS and CCD image sensors, microlenses made from high-refractive-index polymers can more effectively focus light onto the photodetectors, increasing the sensitivity of the sensor.

-

Photonic Crystals: The high refractive index of pPBPMA makes it a suitable material for creating photonic crystals with large photonic bandgaps, which can be used to control the propagation of light in novel ways.

Conclusion and Future Outlook

Poly(this compound) represents a significant advancement in the field of high-refractive-index polymers. Its exceptionally high refractive index, coupled with the processability of a methacrylate-based polymer, opens up new possibilities for the design and fabrication of advanced optical and photonic devices. While challenges such as managing its optical dispersion and ensuring long-term stability remain, ongoing research into the synthesis and modification of pPBPMA and other HRIPs promises to further expand their capabilities and applications. As the demand for smaller, more efficient, and higher-performance optical systems continues to grow, materials like pPBPMA will undoubtedly play a crucial role in shaping the future of optics and photonics.

References

-

Sultanova, N., Kasarova, S., & Nikolov, I. (2009). Dispersion Properties of Optical Polymers. Acta Physica Polonica A, 116(4), 585-588. [https://www.researchgate.net/publication/273442764_Dispersion_Properties_of_Optical_Polymers]([Link]_ Polymers)

- Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).

- Odian, G. (2004).

-

Iqbal, N., Khan, B. A., Asiri, A. M., & Khan, I. (2021). Synthesis of poly (methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Journal of Polymers and the Environment, 29(5), 1546-1556. [Link]

- Mishra, M. K., & Yagci, Y. (Eds.). (2008).

-

Asadinezhad, A., & Lehocký, M. (2014). Optical and thermal properties of polymethyl methacrylate (PMMA) bearing phenyl and adamantyl substituents. Journal of Polymer Research, 21(8), 1-9. [Link]

-

Yadav, S. K., & Singh, J. (2021). X-Ray Diffraction and UV-Visible Studies of PMMA Thin Films. International Journal of Modern Engineering Research, 11(5), 22-25. [Link]

-

Yao, W., & Zhu, J. (2014). Fluorinated poly (meth) acrylate. Polymer, 55(25), 6197-6211. [Link]

-

Matyjaszewski Polymer Group. (n.d.). Methacrylates. Carnegie Mellon University. [Link]

Thermal stability and glass transition temperature of poly(pentabromophenyl methacrylate).

A Technical Guide to the Thermal Properties of Poly(pentabromophenyl methacrylate)

Executive Summary

Poly(this compound) (PBPMA) is a specialty polymer distinguished by its high bromine content, conferring exceptional flame retardancy and a high refractive index. These characteristics make it a material of significant interest for advanced applications in electronics, optics, and safety-critical components. Understanding its thermal stability and glass transition temperature (Tg) is paramount for defining its processing window and predicting its performance under thermal stress. This guide provides an in-depth analysis of the methodologies used to characterize these properties, interprets the expected results based on PBPMA's unique chemical structure, and offers field-proven protocols for researchers and drug development professionals. We will explore the causal links between the bulky, halogenated side chains of PBPMA and its robust thermal behavior, contrasting it with the well-understood properties of conventional poly(methyl methacrylate) (PMMA).

The Molecular Basis for PBPMA's Thermal Properties

The defining feature of PBPMA is the large pentabromophenyl group attached to the methacrylate backbone. This structure is fundamentally responsible for its distinct thermal characteristics.

-

Steric Hindrance: The sheer size and rigidity of the pentabromophenyl side group severely restrict the rotational freedom of the polymer backbone. This molecular-level immobility is the primary reason for its anticipated high glass transition temperature. Unlike the small methyl group in PMMA, the bulky side chains prevent the polymer from achieving the segmental motion required for the rubbery state until a much higher thermal energy is introduced.

-

High Halogen Content: With five bromine atoms per monomer unit, the polymer has a high weight percentage of halogen. Brominated compounds are well-established flame retardants.[1] Upon heating, the relatively weak carbon-bromine (C-Br) bonds can cleave, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion.[2] Furthermore, the polymer promotes significant char formation, which acts as an insulating barrier, further hindering the combustion process.

This guide will detail the experimental validation of these structural effects using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Poly(this compound)

A reliable thermal analysis begins with a well-characterized polymer. PBPMA is typically synthesized via free-radical polymerization of its monomer, this compound.

Monomer Synthesis

The monomer can be prepared by the esterification of pentabromophenol with methacryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.[3] The product is a white, solid monomer.[4]

Polymerization

Solution polymerization is a common and controllable method for producing PBPMA.

Exemplary Protocol for PBPMA Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific amount of this compound monomer in a suitable solvent (e.g., toluene or dimethylformamide).

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically at a concentration of 0.1-1.0 mol% relative to the monomer.

-

Degassing: Purge the solution with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath (typically 60-80°C, depending on the initiator) and allow the reaction to proceed for several hours (e.g., 6-24 hours).

-

Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

Isolation: Collect the precipitated white polymer by filtration, wash it thoroughly with fresh non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at 60°C until a constant weight is achieved.

The resulting polymer should be characterized (e.g., by NMR, FTIR, GPC) to confirm its structure and determine its molecular weight before proceeding with thermal analysis.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for quantifying thermal stability.[5]

Causality and Experimental Design

For PBPMA, we expect a multi-stage degradation profile characteristic of halogenated polymers, which is distinct from the near-complete depolymerization of standard PMMA.[6] The experiment is designed to identify the onset of decomposition, the temperatures of maximum mass loss rates, and the final char yield, which is indicative of its flame-retardant capability.

Self-Validating TGA Protocol

This protocol includes essential calibration and control steps to ensure data integrity.

-

Instrument Calibration: Calibrate the TGA instrument's temperature axis using certified magnetic standards (e.g., Curie point standards) and verify mass accuracy with calibration weights.

-

Sample Preparation: Place 5-10 mg of the dried PBPMA powder into a clean, tared TGA crucible (platinum or alumina).

-

Baseline Run: Run a blank experiment with an empty crucible through the same temperature program to establish a stable baseline.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

-

Control Sample: Analyze a sample of commercial PMMA under the identical conditions to provide a benchmark for comparison.

-

Data Analysis: Plot mass (%) versus temperature. Calculate the derivative of this curve (DTG curve) to identify the temperatures of the maximum rates of decomposition. Key metrics to extract are T_onset (onset temperature), T_10% and T_50% (temperatures for 10% and 50% mass loss), and the final char yield at 800°C.

Interpreting PBPMA's Thermal Degradation

The thermal decomposition of brominated flame retardants is a complex process.[1] The TGA curve for PBPMA is expected to show:

-

High Onset Temperature: Significant decomposition is not expected until well over 300°C, indicating high thermal stability. Brominated polystyrenes, for example, show 1% mass loss at temperatures above 340°C.[7]

-

Multi-Step Degradation: Unlike PMMA which primarily unzips to its monomer, PBPMA will likely exhibit a multi-stage degradation. The initial stage may involve the scission of C-Br bonds, releasing bromine-containing species. Subsequent steps involve the decomposition of the polymer backbone.[2]

-

High Char Yield: A substantial percentage of the initial mass (e.g., >20%) is expected to remain as a carbonaceous residue at high temperatures. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles, which is central to its flame-retardant mechanism.

| Parameter | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (PBPMA) - Expected |

| Onset Temp. (T_onset) | ~250-280°C | > 320°C |

| Temp. at 50% Loss (T_50) | ~350°C[6] | > 400°C |

| Degradation Mechanism | Primarily depolymerization to monomer | Multi-step: C-Br scission, backbone degradation[1][2] |

| Char Yield at 700°C | < 1% | > 20% |

| Table 1: Comparative TGA data for PMMA and expected values for PBPMA. |

Experimental Workflow: Thermogravimetric Analysis (TGA)

Caption: Workflow for TGA measurement of PBPMA.

Glass Transition Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the glass transition temperature (Tg).[5]

Causality and Experimental Design

The Tg represents the transition from a rigid, glassy state to a more flexible, rubbery state. For PBPMA, the extreme steric hindrance from the pentabromophenyl side groups is expected to dramatically elevate the Tg compared to PMMA (Tg ≈ 105°C).[6] The DSC experiment is designed to precisely measure this transition, which appears as a step-like change in the heat flow signal. A heat-cool-heat cycle is employed to erase any prior thermal history of the polymer, ensuring the measured Tg is an intrinsic material property.

Self-Validating DSC Protocol

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (m.p. 156.6°C).

-

Sample Preparation: Weigh 5-10 mg of the dried PBPMA powder into a standard aluminum DSC pan and hermetically seal it.

-

Baseline Correction: Run the temperature program with two empty, sealed pans to obtain a flat baseline.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

1st Heat: Ramp from 25°C to a temperature approximately 30-50°C above the expected Tg at 10°C/min. This removes the sample's prior thermal history.

-

Cool: Cool the sample at 10°C/min back to 25°C.

-

2nd Heat: Ramp again from 25°C to the upper temperature at 10°C/min. The Tg is determined from this second heating scan.

-

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature from the second heating scan. The Tg is identified as the midpoint of the step-like transition in the baseline.

Interpreting PBPMA's Glass Transition Temperature

The bulky and rigid pentabromophenyl side group severely restricts the segmental motion of the polymer backbone. Consequently, a significantly higher thermal energy is required to induce the transition from the glassy to the rubbery state.

-

Expected Tg: While PMMA has a Tg around 105°C, PBPMA is expected to have a much higher Tg, likely in the range of 130-160°C or even higher. For comparison, brominated polystyrene can have a Tg of approximately 135°C, significantly higher than standard polystyrene's Tg of about 100°C.[8][9] The incorporation of bulky aromatic groups into a PMMA backbone has been shown to increase the Tg to 119°C.[6] The pentabromo-substitution would increase this effect even further.

-

Significance: A high Tg implies that PBPMA maintains its rigidity and dimensional stability at elevated temperatures, making it suitable for applications that experience thermal cycling or operate above 100°C.

| Polymer | Chemical Side Group | Typical Tg |

| Poly(methyl methacrylate) (PMMA) | -CH₃ | ~105°C[6] |

| Polystyrene (PS) | -C₆H₅ | ~100°C[9] |

| Brominated Polystyrene | -C₆H₄Br | ~135°C[8] |

| Poly(this compound) (PBPMA) | -C₆Br₅ | > 135°C (Estimated) |

| Table 2: Comparison of Glass Transition Temperatures. |

Experimental Workflow: Differential Scanning Calorimetry (DSC)

Caption: Workflow for Tg measurement of PBPMA via DSC.

Synthesis of Structure and Thermal Properties

The superior thermal characteristics of PBPMA are a direct consequence of its molecular architecture. The bulky, electron-withdrawing pentabromophenyl group creates a polymer with high chain rigidity and inherent flame-retardant properties, leading to both a high glass transition temperature and excellent thermal stability.

Structure-Property Relationship Diagram

Sources

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. specialchem.com [specialchem.com]

- 5. nexus-analytics.com.my [nexus-analytics.com.my]

- 6. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]

- 7. Brominated Polystyrene: Applications as Fireproofing Agents, Preparation and Degradation Mechanism_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mechanism of Action for Brominated Flame Retardants in Polymers

Executive Summary

Brominated flame retardants (BFRs) are a critical class of organobromine compounds engineered to inhibit or suppress the combustion of polymeric materials. Their efficacy lies in a multi-faceted mechanism of action that disrupts the chemical and physical processes of fire. This guide provides a detailed examination of these mechanisms, focusing on the distinct yet synergistic actions in both the gas and condensed phases. By understanding the fundamental chemistry and physics of how BFRs operate, from radical scavenging in the flame to the promotion of insulating char at the polymer surface, researchers can make more informed decisions in material formulation and fire safety engineering. This document synthesizes established scientific principles with standardized testing protocols to offer a comprehensive resource for professionals in the field.

The Polymer Combustion Cycle: A Prerequisite for Understanding Intervention

To appreciate the mechanism of any flame retardant, one must first understand the self-sustaining cycle of polymer combustion, often visualized as the "fire triangle" (Heat, Fuel, Oxygen) coupled with a fourth element, the chemical chain reaction.

-

Heating: An external heat source raises the polymer's temperature.

-

Decomposition (Pyrolysis): The polymer chains break down into smaller, volatile, and flammable monomer and oligomer fragments. This is the "fuel" generation stage.

-

Ignition: These volatile gases mix with atmospheric oxygen and, with sufficient heat, ignite.

-

Propagation: The combustion is an exothermic process, releasing significant heat. A portion of this heat radiates back to the polymer surface, causing further pyrolysis and fueling a self-sustaining cycle.

Flame retardants function by interfering with one or more stages of this cycle. BFRs are particularly effective because they can act in multiple phases simultaneously.

Caption: The self-sustaining cycle of polymer combustion.

The Core Mechanisms of Brominated Flame Retardants

The primary function of BFRs is to interrupt the combustion cycle. This is achieved through two main pathways that often occur concurrently: gas-phase inhibition and condensed-phase action. Most BFRs are designed to decompose in the same temperature range (200-300°C) as the polymers they protect, ensuring their timely intervention.[1]

Gas-Phase Inhibition: The Radical Quenching Mechanism

The gas-phase mechanism is widely considered the primary mode of action for most BFRs and is exceptionally efficient.[1][2] It functions by disrupting the high-energy radical chain reactions that propagate the flame.

-

Thermal Decomposition of BFRs: When the polymer is heated, the BFR within it also heats up and decomposes. The relatively weak carbon-bromine (C-Br) bonds break, releasing bromine radicals (Br•).[1]

-

Formation of Hydrogen Bromide (HBr): The highly reactive bromine radicals readily abstract hydrogen atoms from the decomposing polymer fragments, forming hydrogen bromide (HBr).

-

Radical Scavenging: The flame's chain reactions are primarily propagated by highly energetic and reactive free radicals, particularly hydroxyl (•OH) and hydrogen (H•) radicals. HBr acts as a potent scavenger, neutralizing these radicals in a series of reactions:

-

H• + HBr → H₂ + Br•

-

•OH + HBr → H₂O + Br•

-

-

Inhibition Effect: These scavenging reactions replace the highly reactive H• and •OH radicals with the much less reactive bromine radical (Br•).[3][4] This "trapping" of high-energy radicals slows or extinguishes the combustion chain reaction, reducing the heat generated and ultimately quenching the flame.[1][5] The bromine radical can continue this cycle until it is terminated or removed from the flame zone.

Caption: BFRs release bromine radicals that quench high-energy flame propagators.

Condensed-Phase Action: Promoting Insulation

While gas-phase inhibition is often dominant, many BFRs also contribute significantly in the condensed (solid) phase.[6] This mechanism focuses on altering the polymer's decomposition pathway to make it less flammable.

-

Char Formation: Some BFRs, particularly in the presence of synergists, can promote dehydration and cross-linking reactions on the polymer surface during pyrolysis. This creates a thermally stable, carbonaceous layer known as "char."[4]

-

Insulation and Barrier Effect: This char layer serves two purposes:

This mechanism is particularly relevant for phosphorus-based flame retardants but is a known secondary effect for certain BFRs, especially those with aromatic structures like Tetrabromobisphenol A (TBBPA).[9][10]

The Synergistic Role of Antimony Trioxide (Sb₂O₃)

The effectiveness of BFRs is dramatically increased when used with a synergist, most commonly antimony trioxide (ATO).[11] ATO itself has little to no flame retardant properties, but in combination with BFRs, the resulting performance is greater than the sum of its parts.[4][11]

The synergy operates in both phases:

-

Gas Phase: In the presence of heat and HBr (generated by the BFR), antimony trioxide reacts to form volatile antimony halides like antimony tribromide (SbBr₃), antimony oxybromide (SbOBr), and antimony trioxybromide (Sb₄O₅Br₂).[4][12] These species are even more effective radical scavengers than HBr alone, providing a more potent flame-quenching effect.[12]

-

Condensed Phase: Antimony trioxide can also promote char formation, enhancing the condensed-phase action described above.[4][8]

This synergistic relationship allows for lower overall loadings of flame retardant, which is beneficial for preserving the polymer's original physical properties and reducing cost.

Evaluating Flame Retardant Efficacy: Protocols & Methodologies

The performance of a BFR within a polymer is quantified using standardized laboratory tests. These protocols are designed to be self-validating through rigorous calibration and conditioning procedures. As a scientist, selecting the appropriate test is crucial for generating relevant and reliable data.

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Causality & Rationale: The LOI test provides a fundamental, quantitative measure of a material's flammability. It determines the minimum oxygen concentration required in an oxygen/nitrogen mixture to sustain combustion.[13][14] Air contains approximately 21% oxygen; therefore, a material with an LOI greater than 21 is considered self-extinguishing in ambient air. This test is excellent for initial screening and quality control due to its high reproducibility.[14]

Methodology:

-

Specimen Preparation: A small, bar-shaped specimen of the polymer is prepared according to standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[15] Specimens are conditioned at a specific temperature and humidity (e.g., 23°C, 50% RH) to ensure consistent results.[16]

-

Apparatus: The specimen is mounted vertically inside a heat-resistant glass chimney.[13][17]

-

Gas Flow: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.[15]

-

Ignition: The top edge of the specimen is ignited with a pilot flame.[17]

-

Observation & Adjustment: The oxygen concentration is systematically adjusted downwards until the flame just fails to sustain combustion for a specified period or burn a specified length.[13][15]

-

Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion under the test conditions.[18]

Protocol: UL 94 Vertical Burn Test

Causality & Rationale: The UL 94 test is a widely recognized standard for classifying the flammability of plastic materials used in devices and appliances.[19][20] It evaluates a material's response to a small open flame in a vertical orientation, assessing its tendency to extinguish the flame and its dripping behavior.[19][21] This test is critical for regulatory compliance and product safety certification.

Methodology:

-

Specimen Preparation: Rectangular bar specimens are prepared and conditioned.[16]

-

Apparatus: The specimen is clamped vertically. A layer of dry surgical cotton is placed below the specimen to test for ignition by flaming drips.[22]

-

Flame Application: A calibrated burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[22]

-

First Burn Observation: The duration of flaming combustion (t1) is recorded.

-

Second Flame Application: Immediately after flaming ceases, the flame is reapplied for another 10 seconds.

-

Second Burn Observation: The duration of flaming (t2) and glowing (t3) combustion is recorded.

-

Classification: Based on the afterflame times, glowing time, and whether the cotton was ignited by drips, the material is classified.[16][21]

| UL 94 Rating | Afterflame Time (t1 or t2) | Total Afterflame Time (t1+t2 for 5 specimens) | Afterflame + Afterglow Time (t2+t3) | Dripping |

| V-0 | ≤ 10 s | ≤ 50 s | ≤ 30 s | No flaming drips[19] |

| V-1 | ≤ 30 s | ≤ 250 s | ≤ 60 s | No flaming drips[21] |

| V-2 | ≤ 30 s | ≤ 250 s | ≤ 60 s | Flaming drips may ignite cotton[21] |

Table 1: Classification criteria for UL 94 Vertical Burn ratings.

Protocol: Cone Calorimetry (ASTM E1354 / ISO 5660-1)

Causality & Rationale: The cone calorimeter is one of the most significant small-scale fire tests, providing comprehensive data on the fire behavior of a material.[23][24] It measures key parameters like the heat release rate (HRR), which is the single most important variable in characterizing the fire hazard of a material.[25] This test is invaluable for research and development as it provides a detailed picture of how a material contributes to fire growth.[25]

Methodology:

-

Specimen Preparation: A square specimen (typically 100mm x 100mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell to measure mass loss.[23]

-

Apparatus: The specimen is placed under a conical radiant heater, which applies a controlled level of heat flux (e.g., 35 or 50 kW/m²).[23]

-

Ignition: A spark igniter is positioned above the sample to ignite the pyrolysis gases.[23]

-

Data Collection: During combustion, an exhaust system collects all gases.[25] The oxygen concentration in the exhaust is continuously measured.

-

Calculation: The rate of heat release is calculated based on the principle of oxygen consumption calorimetry, which states that for most organic materials, a fixed amount of heat (approx. 13.1 MJ) is released for every kilogram of oxygen consumed.[26][27]

-

Key Outputs: The test generates a wealth of data, including Time to Ignition (TTI), Heat Release Rate (HRR) and its peak (pHRR), Total Heat Released (THR), Mass Loss Rate (MLR), and Smoke Production Rate.[24][25]

Caption: A logical workflow for the comprehensive evaluation of a BFR-containing polymer.

Data Interpretation and Conclusion

The effective application of BFRs requires a careful balance. While they provide essential fire safety, their impact on the polymer's physical properties and potential environmental and health considerations must be managed.[28][29] For instance, many common BFRs like polybrominated diphenyl ethers (PBDEs) and Tetrabromobisphenol A (TBBPA) have faced scrutiny and regulation due to concerns about persistence, bioaccumulation, and potential toxicity.[30][31][32][33]

The data from the protocols described above allow for a quantitative comparison of different flame retardant systems. A successful formulation will typically exhibit:

-

A high Limiting Oxygen Index (LOI).

-

A favorable UL 94 rating (V-0 being the target for many applications).[21]

-

A significant reduction in the peak Heat Release Rate (pHRR) in cone calorimetry.

-

An increased Time to Ignition (TTI).

By understanding the fundamental gas-phase and condensed-phase mechanisms, scientists can better interpret this data and rationally design safer, more effective polymer systems. The choice of a specific BFR—whether it's a reactive type like TBBPA chemically bound into a polymer backbone or an additive type mixed in—depends on the polymer, the required level of performance, processing conditions, and regulatory constraints.[30][34] The continued evolution of this field focuses on developing novel flame retardants that maintain high efficacy while offering improved environmental and health profiles.

References

- UL 94 Flammability Standards: Vertical & Horizontal Burn - SpecialChem. (2025, July 11).

- ASTM E1354 - Cone Calorimeter Laboratory Testing - Capital Testing.

- ASTM E1354 | Department of Fire Protection Engineering - University of Maryland.

- UL94 Flammability Test Method Overview - Boedeker Plastics.

- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI.

- Understanding UL 94: Flammability Standards and Their Importance - Techmer PM.

- UL 94 - Wikipedia.

- UL94: The Standard for Safety of Flammability of Plastic Materials - WorldofTest.com. (2025, March 12).

- Oxygen Index Testing As per standard ASTM D2863 - Kiyo R&D.

- Synergism | FLAMERETARDANTS-ONLINE.

- How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based. (2025, July 3).

- D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) - ASTM. (2023, October 11).

- Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed.

- Usage and Action mechanisms of TBBPA - ChemicalBook. (2022, June 23).

- Fire Resistance of Plastics: Limiting Oxygen Index (LOI) - SpecialChem. (2025, July 16).

- What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. (2022, September 12).

- Oxygen Index ASTM D2863 - Intertek.

- How Do Flame Retardants Work? - Formulated Polymer Products. (2017, September 29).

- Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. (2024, November 14).

- The Correlation of Heat Release Calorimetry Measurements - FAA Fire Safety.

- DFT studies on pyrolysis mechanisms of tetrabromobisphenol A (TBBPA) - PubMed. (2021, July 19).

- What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News - Oceanchem Group. (2023, November 22).

- Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed. (2023, August 30).

- Mechanism of Action of Tetrabromobisphenol A - Encyclopedia.pub. (2023, March 21).

- A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers - PubMed.

- New Research Explores How a Widely Used Fire Retardant Could Trigger Cancer - EWG. (2013, September 3).

- An Overview of Brominated Flame Retardants in the Environment - ResearchGate. (2025, August 10).

- ASTM D2863-19: Oxygen Index - The ANSI Blog.

- Organobromine Flame Retardant Synergists - Encyclopedia.pub. (2020, November 6).

- The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups - MDPI.

- Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA.

- Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC - NIH.

- The Flame Retardants, Polybrominated Diphenyl... : Toxicological Sciences - Ovid.

- Brominated flame retardant - Wikipedia.

- Flame Retardants of Plastic - Mechanism, Types, & Applications - SpecialChem.

- Synergistic Effects of Antimony Trioxide (Sb2O3) with Halogenated Flame Retardants.

- Antimony Trioxide (Sb₂O3) Has Seen A Significant Increase in Price - News. (2025, March 28).

- Polybrominated Diphenyl Ether (PBDE) Serum Concentrations in Italian Women of Reproductive Age - MDPI.

- The Flame Retardant and Synergistic Effects of Antimony Trioxide for Materials.

- Polybrominated diphenyl ethers - Wikipedia.

- Gas-Phase Mechanisms of Fire Retardants | NIST. (2002, June 28).

Sources

- 1. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]

- 2. Gas-Phase Mechanisms of Fire Retardants | NIST [nist.gov]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. nbinno.com [nbinno.com]

- 5. polymers.co.uk [polymers.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. specialchem.com [specialchem.com]

- 8. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 9. How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based [eureka.patsnap.com]

- 10. DFT studies on pyrolysis mechanisms of tetrabromobisphenol A (TBBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]

- 12. Antimony Trioxide (SbâO3) Has Seen A Significant Increase in Price - News [oceanchemgroup.com]

- 13. kiyorndlab.com [kiyorndlab.com]

- 14. specialchem.com [specialchem.com]

- 15. Oxygen Index ASTM D2863 [intertek.com]

- 16. worldoftest.com [worldoftest.com]

- 17. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]

- 18. store.astm.org [store.astm.org]

- 19. specialchem.com [specialchem.com]

- 20. techmerpm.com [techmerpm.com]

- 21. UL 94 - Wikipedia [en.wikipedia.org]

- 22. boedeker.com [boedeker.com]

- 23. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 24. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]

- 25. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]

- 26. worldoftest.com [worldoftest.com]

- 27. fire.tc.faa.gov [fire.tc.faa.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Usage and Action mechanisms of TBBPA_Chemicalbook [chemicalbook.com]

- 31. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ewg.org [ewg.org]

- 33. Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Brominated flame retardant - Wikipedia [en.wikipedia.org]

Health and safety considerations for handling Pentabromophenyl methacrylate.

Introduction

Pentabromophenyl methacrylate (PBPMA) is a brominated aromatic methacrylate monomer utilized in the synthesis of polymers with a high refractive index, finding applications in advanced optical and electronic materials. As with any specialty chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of researchers, scientists, and all personnel involved in its handling. This guide provides an in-depth overview of the health and safety considerations for this compound, grounded in established principles of chemical hygiene and risk management. It is designed to empower laboratory and drug development professionals with the knowledge to work with this compound safely and effectively.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. For this compound, the primary hazards are associated with its irritant properties and its physical form as a combustible powder.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 18967-31-2 | [1] |

| Molecular Formula | C₁₀H₅Br₅O₂ | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 139 - 141 °C | [1] |

| Boiling Point | 477.7 ± 45.0 °C (Predicted) | [1] |

| Water Solubility | Insoluble | [1] |

Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound:

-

Skin Irritation (Category 2) [2]

-

Eye Irritation (Category 2) [2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2]